molecular formula C13H13NO2S B1666577 Benzenesulfonamide, N-(3-methylphenyl)- CAS No. 13587-57-0

Benzenesulfonamide, N-(3-methylphenyl)-

Cat. No. B1666577
CAS RN: 13587-57-0
M. Wt: 247.31 g/mol
InChI Key: HZGIAHQDIKAYKS-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-(3-methylphenyl)-”, also known as N-(3-methylphenyl)benzenesulfonamide, is a chemical compound with the molecular formula C13H13NO2S . It is a white crystalline solid that is soluble in organic solvents and slightly soluble in water. It has gained significant attention in the field of medicinal chemistry due to its unique properties.


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been described in several studies . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study developed a highly efficient protocol for the synthesis of 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs with excellent yields .


Molecular Structure Analysis

The molecular structure of N-(3-methylphenyl)benzenesulfonamide is represented by the InChI code 1S/C13H13NO2S/c1-11-6-5-7-12(10-11)14-17(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3 .


Physical And Chemical Properties Analysis

N-(3-methylphenyl)benzenesulfonamide has a molecular weight of 247.32 . It is a powder at room temperature and has a melting point of 95-96°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: A study by Ş. Küçükgüzel et al. (2013) explored the synthesis of novel benzenesulfonamide derivatives with potential as anti-inflammatory, analgesic, and other therapeutic agents (Ş. Küçükgüzel et al., 2013).
  • Chemical Characterization: M. Miura et al. (1998) investigated oxidative cross-coupling reactions involving N-(2‘-Phenylphenyl)benzenesulfonamides, elucidating important chemical properties (M. Miura et al., 1998).

Biological and Pharmacological Applications

  • Enzyme Inhibition: H. Oinuma et al. (1991) synthesized benzenesulfonamide derivatives as potent inhibitors of membrane-bound phospholipase A2, with implications for myocardial infarction treatment (H. Oinuma et al., 1991).
  • Progesterone Receptor Antagonists: A study by Ayumi Yamada et al. (2016) developed benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, relevant for treating various diseases including uterine leiomyoma and breast cancer (Ayumi Yamada et al., 2016).
  • Inhibitors of Kynurenine 3-Hydroxylase: Research by S. Röver et al. (1997) focused on benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurological disorders (S. Röver et al., 1997).

Advanced Materials and Therapeutics

  • Photodynamic Therapy Applications: A study by M. Pişkin et al. (2020) demonstrated the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for treating cancer (M. Pişkin et al., 2020).
  • Antimicrobial Activity: Z. Demircioğlu et al. (2018) synthesized novel sulfonamide derivatives and evaluated their antimicrobial activities, contributing to the development of new antibacterial agents (Z. Demircioğlu et al., 2018).

Molecular Structure and Analysis

  • Crystallographic Studies: B. Gowda et al. (2008) and V. Z. Rodrigues et al. (2015) conducted crystallographic studies of benzenesulfonamide derivatives to understand their molecular structure and potential applications (B. Gowda et al., 2008), (V. Z. Rodrigues et al., 2015).

Diverse Applications

  • Cough and Pulmonary Fibrosis Treatment: P. Norman (2014) evaluated the use of benzenesulfonamide derivatives in treating idiopathic pulmonary fibrosis and cough (P. Norman, 2014).
  • Rotational Spectroscopy Study: A study by Annalisa Vigorito et al. (2022) examined benzenesulfonamides using rotational spectroscopy to understand their conformations and biochemical relevance (Annalisa Vigorito et al., 2022).

Safety And Hazards

N-(3-methylphenyl)benzenesulfonamide is associated with several safety hazards. It has been classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

N-(3-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-11-6-5-7-12(10-11)14-17(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGIAHQDIKAYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40159586
Record name Benzenesulfono-m-toluidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)benzenesulfonamide

CAS RN

13587-57-0
Record name N-(3-Methylphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13587-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfono-m-toluidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfono-m-toluidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40159586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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